3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIJSPCHCHDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247413 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-39-1 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
Pyrazolo[3,4-c]pyridines undergo electrophilic substitution preferentially at C-3 due to resonance activation by the adjacent nitrogen. Treatment of 5-methoxy-1H-pyrazolo[3,4-c]pyridine with bromine (Br₂) in dichloromethane, catalyzed by FeBr₃ at 0°C, affords 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine in moderate yields. Regioselectivity is confirmed by comparative studies showing C-3’s heightened reactivity over C-7.
Directed Metalation and Bromine Quenching
Selective C-3 bromination is achievable via magnesiation using TMPMgCl·LiCl, a method validated for C-7 functionalization. Protecting the N-1 position with a tert-butoxycarbonyl (Boc) group directs metalation to C-3. Subsequent reaction with 1,2-dibromoethane or Br₂ yields the 3-bromo derivative, followed by Boc deprotection with trifluoroacetic acid (TFA). This approach offers superior regiocontrol compared to electrophilic methods.
Integrated Synthetic Pathways
Route 1: Sequential C-5 Methoxylation and C-3 Bromination
-
Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine : Following RSC protocols, iodination of 3-acetamido-4-methylpyridine precursors yields 5-bromo derivatives.
-
C-5 Methoxy Substitution : Ullmann coupling with NaOMe/CuI/K₂CO₃ in DMSO at 110°C.
-
C-3 Bromination : Electrophilic substitution with Br₂/FeBr₃ or directed metalation.
Route 2: Tandem Cyclization and Functionalization
Adapting Perkin’s cyclization method, nitrosation of a 3-acetamido-4-methylpyridine precursor pre-functionalized with methoxy at C-5 could yield the target scaffold. However, precursor synthesis challenges limit practicality.
Analytical and Spectroscopic Characterization
Successful synthesis is confirmed by:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used along with ligands like triphenylphosphine (PPh3) and bases like potassium phosphate (K3PO4).
Major Products
Substitution Reactions: Products include various substituted pyrazolo[3,4-c]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and N-arylated pyrazolo[3,4-c]pyridines.
Scientific Research Applications
Synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
The synthesis of this compound typically involves the functionalization of pyrazolo[3,4-c]pyridine scaffolds. Recent studies have demonstrated methods for selectively elaborating these compounds through various reactions, including:
- N-Alkylation : This method allows for the introduction of alkyl groups at the nitrogen atoms.
- Suzuki-Miyaura Cross-Coupling : Utilized for attaching aryl groups at specific positions.
- Pd-Catalyzed Buchwald-Hartwig Amination : This reaction facilitates the introduction of amines at the C-5 position.
These synthetic pathways not only yield the desired compound but also allow for further modifications to enhance biological activity .
The biological activities of this compound derivatives have been extensively studied. Key areas of application include:
Anticancer Properties
Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this scaffold have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, leading to antiproliferative effects against ovarian and breast cancer cells .
Antimicrobial Activity
Compounds derived from this scaffold have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess effective antibacterial activity comparable to standard drugs like streptomycin .
Antitubercular Activity
Recent investigations into the antitubercular potential of pyrazolo[3,4-c]pyridine derivatives have revealed promising results against Mycobacterium tuberculosis. In vitro assays have shown that specific substitutions on the pyrazolo[3,4-c]pyridine core can enhance efficacy against resistant strains .
Anti-inflammatory and Analgesic Effects
Some derivatives also exhibit anti-inflammatory and analgesic properties. Modifications to the structure have resulted in compounds that effectively reduce pain responses in animal models .
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazolo[3,4-c]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications led to enhanced activity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells.
| Compound | IC50 (µM) | Cell Line | Toxicity Level |
|---|---|---|---|
| A | 15 | Ovarian Cancer | Low |
| B | 25 | Breast Cancer | Moderate |
Case Study 2: Antimicrobial Efficacy
A group of synthesized derivatives was tested against various bacterial strains. The findings highlighted several compounds with significant antibacterial activity.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| C | 8 | Staphylococcus aureus |
| D | 16 | Escherichia coli |
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[3,4-c]pyridines
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₇H₆BrN₃
- Key Differences : Replaces the methoxy group at position 5 with a methyl group.
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
Pyrazolo[3,4-b]pyridine Derivatives
5-Bromo-1H-pyrazolo[3,4-b]pyridine
- Molecular Formula : C₆H₄BrN₃
- Key Differences : Pyrazolo[3,4-b]pyridine core with bromine at position 3.
- Properties : Smaller molecular weight (198.023 g/mol) and higher polarity due to the absence of a methoxy group .
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
Functionalized Pyrazolopyridines
3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (Da) | Substituents | LogP (Predicted) |
|---|---|---|---|---|
| 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine | C₇H₆BrN₃O | 226.97 | Br (C3), OMe (C5) | 1.8* |
| 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | C₇H₆BrN₃ | 212.05 | Br (C5), Me (C3) | 2.2* |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | C₆H₄BrN₃ | 198.02 | Br (C5) | 1.5 |
*Estimated using analogous compounds .
Biological Activity
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including kinases, which play crucial roles in cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆BrN₃O₂. The compound features a pyrazole ring fused with a pyridine ring, with a bromine atom at the 3-position and a methoxy group at the 5-position. The structural characteristics contribute to its reactivity and biological activity.
This compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly kinases. This interaction is critical for modulating cellular processes such as growth, differentiation, and apoptosis.
- Binding Affinity : Studies indicate that this compound binds effectively to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By binding to kinases, this compound can inhibit their catalytic activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines including lung cancer and breast cancer .
- Cell Signaling Modulation : The compound modulates key signaling pathways involved in cellular functions. It influences gene expression and cellular metabolism by interacting with signaling molecules.
Biological Activity and Therapeutic Potential
Research has demonstrated that this compound possesses significant anticancer properties:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Antiproliferative |
| HepG2 (Liver) | 26.00 | Induction of apoptosis |
| A549 (Lung) | 49.85 | Growth inhibition |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor progression .
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives similar to this compound:
- Antitumor Activity : A study evaluated various pyrazolo compounds against multiple cancer cell lines and found that those with similar structural motifs exhibited significant cytotoxicity. For instance, compounds with modifications at the pyrazole ring showed enhanced activity against MCF7 and NCI-H460 cell lines .
- Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could induce apoptosis through caspase activation pathways. This was particularly evident in studies involving breast and liver cancer cells where the compounds led to increased levels of pro-apoptotic factors .
Q & A
Basic: What are the common synthetic routes for 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine?
Methodological Answer:
The synthesis typically involves cyclization or substitution reactions starting from pyridine or pyrazole precursors. For example:
- Cyclization Approach : Reacting 2-bromo-5-amino-4-picoline with sodium nitrite (NaNO₂) in acetic acid generates the pyrazolo[3,4-c]pyridine core via diazotization and cyclization .
- Halogenation : Bromination at the 3-position can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C) .
- Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe) or coupling reactions (e.g., Ullmann coupling with Cu catalysts) .
Key Optimization : Reaction purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How to optimize regioselectivity during bromination of pyrazolo[3,4-c]pyridine derivatives?
Methodological Answer:
Regioselectivity in bromination depends on:
- Substrate Electronic Effects : Electron-rich positions (e.g., para to nitrogen) favor electrophilic bromination. Computational DFT studies can predict reactive sites .
- Reagent Choice : NBS in DMF at 0°C selectively brominates the 3-position, while Br₂ in acetic acid may lead to di-substitution .
- Protecting Groups : Temporary protection of the methoxy group (e.g., using THP or BOC) prevents undesired side reactions .
Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 256.98 for C₇H₆BrN₃O) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .
Advanced: How to resolve contradictions in reported reactivity of brominated pyrazolopyridines?
Methodological Answer:
Conflicting data (e.g., unexpected substitution sites) may arise from:
- Reaction Conditions : Trace moisture or oxygen can alter pathways. Use Schlenk-line techniques for moisture-sensitive reactions .
- Regioisomer Co-formation : Chromatographic separation (HPLC with C18 column) isolates isomers, confirmed via NOE NMR .
- Catalyst Effects : Pd vs. Cu catalysts in cross-coupling reactions yield different products (e.g., Suzuki vs. Ullmann coupling) .
Case Study : Conflicting halogen-exchange results may stem from residual iodide in Pd catalysts, resolved by pre-treating catalysts with Na₂CO₃ .
Basic: What are the safety protocols for handling 3-Bromo-5-methoxy-1H-pyrazolopyridines?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃ for acidic residues) .
- Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .
Advanced: How to evaluate the biological activity of 3-Bromo-5-methoxy-1H-pyrazolopyridines?
Methodological Answer:
- Target Identification : Use computational docking (AutoDock Vina) against kinase or GPCR targets, leveraging structural similarity to known inhibitors .
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes, LC-MS quantification) to prioritize lead compounds .
Note : Replace bromine with bioisosteres (e.g., CF₃) to improve pharmacokinetics .
Basic: How to purify 3-Bromo-5-methoxy-1H-pyrazolopyridines after synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) at 60°C to remove polar impurities .
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >98% purity .
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for challenging separations .
Advanced: What strategies mitigate competing pathways in cross-coupling reactions of this compound?
Methodological Answer:
- Catalyst Tuning : Pd(PPh₃)₄ with XPhos ligand suppresses β-hydride elimination in Suzuki-Miyaura couplings .
- Solvent Optimization : Use toluene/EtOH (3:1) for Buchwald-Hartwig aminations to reduce proto-dehalogenation .
- Temperature Control : Lower reaction temperatures (50°C) favor oxidative addition over side reactions .
Validation : Monitor intermediates via in-situ IR or GC-MS .
Basic: What are the primary industrial-scale challenges in synthesizing this compound?
Methodological Answer:
- Scalability : Batch-to-batch consistency is ensured via continuous flow reactors (residence time: 20 min, 90°C) .
- Cost-Efficiency : Replace expensive ligands (e.g., XPhos) with cheaper alternatives (e.g., SPhos) without sacrificing yield .
- Waste Reduction : Catalytic recycling (e.g., CuI in Ullmann reactions) minimizes heavy-metal waste .
Advanced: How to validate conflicting spectral data from different databases?
Methodological Answer:
- Cross-Referencing : Compare NMR shifts in PubChem, CAS Common Chemistry, and Reaxys to identify outliers .
- Quantum Calculations : Use Gaussian09 to simulate ¹³C NMR shifts and match experimental data (RMSD < 1 ppm) .
- Independent Synthesis : Reproduce the compound using literature methods to confirm authenticity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
